molecular formula C34H23F10NO3 B1149920 BMS-795311

BMS-795311

Cat. No.: B1149920
M. Wt: 683.54603
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-795311 is a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein that plays a crucial role in lipid metabolism by transferring neutral lipids between lipoproteins. [1] This small molecule inhibitor demonstrates high potency with an IC50 of 4 nM in an enzyme-based scintillation proximity assay (SPA) and 0.22 μM in a human whole plasma assay (hWPA). [1] Its primary research value lies in its ability to modulate cholesterol levels; by inhibiting CETP, this compound effectively blocks the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), thereby increasing plasma HDL-cholesterol (HDL-C) content and size in pre-clinical models. [1] [8] In vivo research applications include its use in the study of cardiovascular diseases and atherosclerosis, particularly in the context of enhancing reverse cholesterol transport. [8] Oral administration of this compound (at doses of 3-10 mg/kg for 3 days) has been shown to significantly increase HDL-C in moderately fat-fed hamsters. [1] A key characteristic of this compound is its differentiated safety profile in preclinical models; unlike earlier compounds in this class, it showed no significant effect on mean arterial blood pressure or heart rate in rat telemetry studies, and it did not increase aldosterone synthase (CYP11B2) mRNA in H295R cells. [1] [8] The compound exhibits reasonable oral bioavailability across species (e.g., 37% in mice and rats) and favorable pharmacokinetic properties, including low plasma clearance and terminal elimination half-lives that support its use in research settings. [1] This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C34H23F10NO3

Molecular Weight

683.54603

Appearance

Solid powder

Synonyms

BMS-795311;  BMS 795311;  BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide

Origin of Product

United States

Scientific Research Applications

Cardiovascular Disease

BMS-795311 is primarily investigated for its potential to treat dyslipidemia and reduce cardiovascular risk factors. The compound's ability to raise HDL cholesterol levels positions it as a promising candidate for clinical development aimed at improving lipid profiles in patients at risk for heart disease .

Clinical trials are underway to evaluate the efficacy and safety of this compound in various populations. For instance, Bristol-Myers Squibb has partnered with Simcere Pharmaceutical Group to co-develop this compound, focusing on advancing it to clinical Phase IIa proof-of-concept studies . The collaboration aims to leverage the strengths of both companies to explore this compound's potential benefits in preventing cardiovascular diseases in China and beyond.

Lipid Metabolism Disorders

Beyond its cardiovascular implications, this compound may have broader applications in treating lipid metabolism disorders. Preclinical studies suggest that it can positively influence lipid profiles without adversely affecting other pathways involved in cholesterol homeostasis . This specificity minimizes off-target effects commonly observed with less selective inhibitors.

Case Studies and Clinical Research

The following table summarizes key studies and findings related to this compound:

Study ReferenceObjectiveKey FindingsImplications
Evaluate the potency of this compound as a CETP inhibitorIC50 = 4 nM; significant increase in HDL levels in animal modelsPotential for reducing cardiovascular risk
Co-development partnership between Bristol-Myers Squibb and SimcereFocus on advancing this compound to Phase IIa trialsCollaborative approach may accelerate development
Assess biological activity and specificity of this compoundSelective inhibition of CETP with minimal off-target effectsEnhances safety profile for clinical use

Ongoing Research

Research continues to explore additional therapeutic uses based on this compound's biological activity. Investigators are examining its potential effects on various lipid profiles and its role in different patient populations, particularly those with metabolic syndromes or familial hypercholesterolemia.

Preparation Methods

Initial Lead Compound and Retrosynthetic Analysis

The precursor to this compound, compound 5a , was derived from a chiral amine intermediate. The retrosynthetic pathway involved:

  • Aryl Grignard addition to a benzhydryl ketone to establish the central quaternary carbon.

  • Epoxidation of vinylamide intermediates to generate diastereomeric epoxides.

  • Ammonolysis to introduce the amino-alcohol moiety.

Key stereochemical challenges included controlling the configuration at the quaternary carbon and the amino-alcohol center, achieved via chiral resolution and stereospecific oxidation.

Stepwise Synthesis of Key Intermediates

Preparation of Chiral Amine Intermediate 5a

The synthesis began with the Grignard addition of 3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide to a benzhydryl ketone, yielding the tertiary alcohol 4 . Subsequent Mitsunobu reaction with diphenylphosphoryl azide (DPPA) introduced the azide group, which was reduced to the primary amine 5a using Staudinger conditions.

Reaction Conditions:

  • Grignard reaction: THF, −78°C to rt, 12 h (Yield: 78%)

  • Mitsunobu reaction: DIAD, PPh₃, DCM, 0°C to rt, 4 h (Yield: 65%)

  • Azide reduction: PMe₃, THF/H₂O, rt, 2 h (Yield: 92%)

Epoxidation and Amino-Alcohol Formation

Vinylamide 6a , derived from 5a , underwent epoxidation with m-CPBA to produce epoxides 6c and 6d . Ammonolysis of the epoxides yielded amino alcohols 9a and 9b , with the (R)-configured epoxide 6c providing the more potent diastereomer 9b (WPA IC₅₀: 0.8 μM).

Critical Data:

CompoundCETP WPA IC₅₀ (μM)Microsomal Stability (HLM, % remaining)
9a 1.245
9b 0.862

Source:

Optimization of the Aryl Ether Substituents

A-Ring Modifications

The 4-fluorophenyl group in the A-ring was substituted with alkoxy groups to enhance metabolic stability. Cyclopropoxy (13 ) and isopropoxy (11a ) variants showed superior liver microsomal stability compared to smaller ethers.

Synthetic Route for Cyclopropoxy Analog 13:

  • Nucleophilic aromatic substitution of 3-fluoro-4-nitrophenol with cyclopropyl bromide.

  • Reduction of the nitro group to an amine using H₂/Pd-C.

  • Coupling with the B-ring intermediate via Ullmann condensation.

Impact on Potency:

CompoundA-Ring SubstituentCETP WPA IC₅₀ (μM)
11a 3-Isopropoxy0.4
13 3-Cyclopropoxy0.3

Source:

B-Ring Fluorination Patterns

The B-ring’s 3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl group was critical for CETP binding. Tetrafluoroethoxy substitution improved lipophilicity (cLogP: 5.2) and reduced hERG channel affinity (IC₅₀ > 30 μM).

N-Terminus Functionalization and Final Coupling

Amino-Alcohol Amide Formation

The N-terminus was functionalized with 4-fluoro-3-(trifluoromethyl)benzamide to enhance solubility and avoid CYP11B2 activation. The final coupling involved:

  • Activation of the carboxylic acid with HATU.

  • Amidation with the amino-alcohol intermediate 13 in DMF at 0°C.

Final Compound Data:

ParameterValue for this compound
CETP WPA IC₅₀0.2 μM
Human Liver Microsomes85% remaining
Oral Bioavailability (Rat)62%

Source:

Scale-Up Challenges and Process Refinements

Diastereomer Separation

Chromatographic resolution of epoxide diastereomers (6c vs. 6d ) was optimized using chiral stationary phases (Chiralpak AD-H, 90:10 Hex/IPA), achieving >99% ee for the active (R)-isomer.

Mitigation of hERG Liability

Early analogs with primary amines (e.g., 10b ) exhibited hERG inhibition (IC₅₀: 1.8 μM). Introducing the benzamide group in this compound reduced hERG binding (IC₅₀ > 10 μM) .

Q & A

Q. Advanced

  • In vivo models: CETP-transgenic mice or hamsters for lipid metabolism studies .
  • Bioavailability assays: Measure plasma concentration-time profiles using LC-MS/MS, with attention to first-pass metabolism and enterocyte efflux transporters.
  • Tissue distribution: Radiolabeled this compound can quantify drug accumulation in liver and adipose tissue, critical for CETP inhibition .

How should combination therapies involving this compound be designed to maximize synergistic effects with statins or PCSK9 inhibitors?

Q. Advanced

  • Experimental design:
    • Use factorial ANOVA to test additive/synergistic effects on LDL-C and HDL-C in CETP-expressing models.
    • Include dose-escalation arms to identify optimal ratios (e.g., this compound + atorvastatin) .
  • Data interpretation: Prioritize endpoints like atherogenic lipoprotein particle size over total cholesterol, as CETP inhibition alters lipoprotein composition .

What statistical approaches resolve contradictions in clinical data for CETP inhibitors, such as divergent outcomes on cardiovascular risk?

Q. Advanced

  • Meta-analysis: Pool data from trials (e.g., ACCELERATE, REVEAL) to assess class-wide trends.
  • Subgroup analysis: Stratify by baseline HDL-C levels or CETP genotype (e.g., Taq1B polymorphism) to identify responder populations .
  • Bayesian hierarchical models: Quantify uncertainty in small-sample preclinical studies to avoid overgeneralization .

What structural features of this compound contribute to its CETP binding affinity and selectivity?

Q. Basic

  • Core structure: Compare with analogs like TAP-311 (IC₅₀ = 62 nM) to identify critical pharmacophores (e.g., hydrophobic substituents, hydrogen-bonding motifs) .
  • SAR studies: Modify the pyridyl or benzofuran moieties to assess impacts on potency and off-target effects (e.g., PPAR-γ activation).

How can reproducibility challenges in CETP inhibition assays be mitigated during preclinical validation?

Q. Advanced

  • Standardization: Pre-incubate plasma samples to stabilize CETP activity before assay initiation .
  • Controls: Include reference inhibitors (e.g., anacetrapib) and blank samples to normalize inter-experiment variability .
  • Data transparency: Publish raw datasets and assay protocols in supplementary materials to enable replication .

Which statistical methods are most appropriate for analyzing dose-response relationships in this compound studies?

Q. Advanced

  • Nonlinear regression: Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values (e.g., four-parameter logistic model).
  • Bootstrap resampling: Estimate confidence intervals for potency metrics to avoid parametric assumptions .
  • ANCOVA: Adjust for baseline lipid levels in longitudinal studies .

What are the primary endpoints and confounding factors in preclinical CETP inhibitor studies?

Q. Basic

  • Endpoints: CETP activity (% inhibition), HDL-C elevation, LDL-C reduction, and CE transfer rates .
  • Confounders: Diet-induced lipid variability, circadian rhythm effects on CETP expression, and interspecies differences in lipoprotein metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.